molecular formula C16H16N2O3 B2927688 (E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide CAS No. 92966-78-4

(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide

Cat. No.: B2927688
CAS No.: 92966-78-4
M. Wt: 284.315
InChI Key: ZYTWEUHJYBYXIM-LICLKQGHSA-N
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Description

(E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(p-tolyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide can be used as an intermediate for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrazone group can form stable complexes with metal ions, which could be relevant in coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2-hydroxybenzylidene)acetohydrazide
  • (E)-N’-(2-hydroxybenzylidene)-2-(p-methoxyphenyl)acetohydrazide
  • (E)-N’-(2-hydroxybenzylidene)-2-(p-chlorophenyl)acetohydrazide

Uniqueness

(E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide is unique due to the presence of the p-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other hydrazones, such as enhanced stability or specific interactions with biological targets.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12-6-8-14(9-7-12)21-11-16(20)18-17-10-13-4-2-3-5-15(13)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTWEUHJYBYXIM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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